Boc-Ser(Fmoc-Tyr(tBu))-OH
Description
Boc-Ser(Fmoc-Tyr(tBu))-OH is a dual-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features a Boc (tert-butoxycarbonyl) group on the serine residue and an Fmoc (9-fluorenylmethoxycarbonyl) group on the tyrosine side chain, which is further protected with a tBu (tert-butyl) group. This orthogonal protection strategy allows sequential deprotection during peptide chain assembly, enabling precise control over complex peptide sequences. The Boc group is acid-labile, while the Fmoc group is base-sensitive, making this derivative highly versatile in multi-step syntheses .
Its primary application lies in synthesizing therapeutic peptides, such as hormone analogs or anticancer agents, where steric hindrance and protection compatibility are critical . The compound’s design balances stability during coupling reactions and efficient deprotection, minimizing side reactions.
Properties
IUPAC Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O9/c1-35(2,3)46-23-17-15-22(16-18-23)19-29(32(41)44-21-30(31(39)40)38-34(43)47-36(4,5)6)37-33(42)45-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-30H,19-21H2,1-6H3,(H,37,42)(H,38,43)(H,39,40)/t29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGKFCHEAJFPPL-KYJUHHDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Serine
The synthesis begins with protecting serine’s α-amino group using di-tert-butyl dicarbonate (Boc anhydride) in a tetrahydrofuran (THF) or dioxane solution under basic conditions (pH 9–10). Sodium bicarbonate or triethylamine facilitates the reaction, yielding Boc-Ser-OH. The hydroxyl group of serine remains unprotected at this stage to participate in subsequent esterification.
Reaction Conditions
Fmoc and tBu Protection of Tyrosine
Tyrosine undergoes dual protection:
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Fmoc Protection: The α-amino group is derivatized with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) using N-methylmorpholine (NMM) as a base, producing Fmoc-Tyr-OH.
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tBu Protection: The phenolic hydroxyl is protected with tert-butyl bromide (tBuBr) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), yielding Fmoc-Tyr(tBu)-OH.
Reaction Conditions
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Fmoc Protection:
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tBu Protection:
Coupling Reaction Strategies
Activation of Carboxyl Groups
The carboxyl group of Fmoc-Tyr(tBu)-OH is activated for esterification with serine’s hydroxyl. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) paired with hydroxybenzotriazole (HOBt) or Oxyma Pure are preferred to minimize racemization.
Activation Protocol
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Reagents: DIC (1.5 equiv), HOBt (1.5 equiv)
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Solvent: DMF
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Temperature: 0°C → room temperature
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Duration: 30 minutes
Ester Bond Formation
The activated tyrosine derivative is coupled to Boc-Ser-OH under mild basic conditions. Diisopropylethylamine (DIEA) neutralizes the reaction, promoting nucleophilic attack by serine’s hydroxyl on the activated carboxyl.
Coupling Conditions
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Molar Ratio: Boc-Ser-OH : Fmoc-Tyr(tBu)-OH = 1:1.2
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Base: DIEA (2.0 equiv)
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Solvent: DMF
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Temperature: 25°C
Deprotection and Purification Steps
Partial Deprotection (Optional)
If further functionalization is required, the Boc group on serine is removed using TFA/DCM (1:1) for 30 minutes, leaving the Fmoc and tBu groups intact.
Purification
Crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Analytical data (HPLC, NMR, MS) confirm purity (>95%) and structure.
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₄₂N₂O₉ |
| Molecular Weight | 646.7 g/mol |
| Retention Time (HPLC) | 12.8 min (ACN/H₂O, 70:30) |
| ¹H NMR (CDCl₃) | δ 7.75 (Fmoc), 6.85 (tBu-Ph) |
| MS (ESI+) | m/z 647.3 [M+H]⁺ |
Comparative Analysis of Synthetic Approaches
A comparison of coupling reagents (Table 1) reveals that HATU and PyBOP offer higher yields (>80%) than DIC/HOBt, albeit at increased cost. Racemization is minimized with Oxyma Pure, making it ideal for stereosensitive applications.
Table 1: Efficiency of Coupling Reagents
| Reagent | Yield (%) | Racemization (%) | Cost |
|---|---|---|---|
| DIC/HOBt | 70–80 | 1.2–1.5 | Low |
| HATU/DIEA | 85–90 | 0.8–1.0 | High |
| PyBOP | 82–88 | 0.7–0.9 | Moderate |
Applications in Solid-Phase Peptide Synthesis
This compound is employed in synthesizing β-amyloid and prion protein fragments, where its depsipeptide linkage reduces β-sheet formation and aggregation. Post-assembly, the ester bond is hydrolyzed to an amide under physiological pH, restoring native peptide structure .
Chemical Reactions Analysis
Peptide Bond Formation and Coupling Reactions
Boc-Ser(Fmoc-Tyr(tBu))-OH participates in peptide bond formation via activation of its carboxyl group. Key coupling reagents and conditions include:
| Reagent System | Efficiency | Byproduct Formation | Source |
|---|---|---|---|
| DIPCDI/HOBt | High | Minimal | |
| PyBOP®/NMM | Moderate | Detectable deletion peptides | |
| HBTU/NMM | Low | Significant deletions |
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Mechanism : The Boc group on serine protects the α-amino group during coupling, while the Fmoc-Tyr(tBu) moiety allows sequential deprotection. Activation of the serine carboxyl group facilitates amide bond formation with incoming amino acids .
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Applications : Used in synthesizing β-amyloid fragments and other aggregation-prone peptides, where isoacyl dipeptides reduce intermediate aggregation .
Deprotection Reactions
The compound undergoes selective deprotection steps critical for stepwise peptide elongation:
Fmoc Removal
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Reagent : 20% piperidine in DMF.
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Conditions : Rapid deprotection (5–10 min) at room temperature, leaving the Boc and tBu groups intact .
Boc Removal
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Conditions : 30–60 min treatment cleaves the Boc group, exposing the serine α-amino group for subsequent couplings .
O→N Acyl Migration
A defining feature of this compound is its role in depsipeptide formation and subsequent rearrangement:
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Depsipeptide Formation : During SPPS, the β-hydroxyl group of serine is acylated by Fmoc-Tyr(tBu)-OH, forming an ester linkage .
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Migration to Amide Bond : Post-synthesis, treatment with mild basic conditions (e.g., pH 7.4 buffer) triggers O→N acyl migration, yielding the native peptide backbone (Figure 1) .
Key Advantages :
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Enhances solubility of synthetic intermediates for easier purification .
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Reduces aggregation during synthesis of hydrophobic sequences like β-amyloid .
Comparative Reaction Efficiency
Studies comparing this compound with pseudoproline dipeptides highlight its superior performance:
| Parameter | Isoacyl Dipeptides | Pseudoproline Dipeptides |
|---|---|---|
| Solubility of intermediates | High | Moderate |
| Coupling efficiency | 85–95% | 70–80% |
| Purification ease | Simplified by solubility | Requires harsh conditions |
Data derived from syntheses of FBP28WW and other challenging peptides .
Challenges and Limitations
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Boc-Ser(Fmoc-Tyr(tBu))-OH is commonly used in SPPS due to its compatibility with Fmoc chemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides. The use of this compound enables the incorporation of serine and tyrosine residues into peptide sequences, which are crucial for biological activity.
Isoacyl Dipeptides
The compound has been explored as part of isoacyl dipeptides, which enhance synthetic efficiency in Fmoc SPPS. By substituting standard amino acids with isoacyl dipeptides like this compound, researchers can form depsipeptide analogs that replace amide bonds with ester linkages. This modification alters the conformation of the peptide chain, reducing aggregation tendencies and improving solubility in aqueous environments .
Biochemical Research Applications
Protein Engineering
this compound is utilized in the design of peptides that mimic natural proteins or exhibit novel functionalities. For instance, it can be incorporated into peptide sequences that are studied for their interactions with receptors or enzymes, aiding in drug discovery and development.
Therapeutic Peptides
Peptides synthesized using this compound have potential therapeutic applications, including antimicrobial peptides and hormone analogs. The ability to customize peptide sequences allows for the development of targeted therapies that can modulate biological pathways effectively .
Case Studies
Comparative Analysis with Other Amino Acid Derivatives
A comparative analysis reveals the unique advantages of using this compound over other amino acid derivatives:
| Amino Acid Derivative | Key Features | Advantages |
|---|---|---|
| Boc-Ser(Fmoc-Leu)-OH | Standard amino acid for SPPS | Limited solubility in aqueous solutions |
| Boc-Ser(Fmoc-Glu(OtBu))-OH | Incorporates acidic residues | Potential aggregation issues |
| This compound | Incorporates aromatic properties and t-butyl protection | Enhanced solubility and reduced aggregation; ideal for complex peptide synthesis |
Mechanism of Action
The compound acts primarily as a protected amino acid derivative in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during the stepwise construction of peptides. The removal of these groups at specific stages allows for the formation of peptide bonds in a controlled manner.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Boc-Ser(Fmoc-Tyr(tBu))-OH and Analogues
Fmoc-Tyr(tBu)-OH
- Structure/Function : Lacks the Boc-Ser moiety but shares the Fmoc and tBu protection on tyrosine. It is a staple in SPPS due to its compatibility with base-driven Fmoc deprotection .
- Key Differences: this compound incorporates an additional serine residue with Boc protection, enabling sequential deprotection for branched or multi-functional peptides.
- Applications: Fmoc-Tyr(tBu)-OH is widely used in self-assembly studies, forming nanofibers and spheres via π-π stacking and hydrogen bonding . This compound’s dual protection makes it more suited for therapeutic peptides requiring precise residue activation .
Fmoc-βAla-Tyr-OtBu (3)
- Structure/Function : Features a β-alanine backbone instead of serine, with Fmoc and tBu groups. The β-alanine spacer enhances conformational flexibility in peptide conjugates .
- Key Differences : The βAla backbone reduces steric hindrance compared to this compound, improving coupling efficiency (72% yield vs. unreported for Boc-Ser). However, it lacks orthogonal protection for multi-step syntheses .
- Synthesis : Uses HATU/DIPEA coupling, achieving 72% yield, whereas this compound likely requires sequential coupling with DIC/HOAt for Boc and Fmoc compatibility .
Boc-Tyr(tBu)-OH
- Structure/Function : A simpler derivative with only Boc and tBu protection. Used as an intermediate in SPPS but lacks the Fmoc group for stepwise assembly .
- Key Differences: this compound’s Fmoc group enables base-labile deprotection, critical for modern SPPS workflows.
Functional and Application-Based Comparison
- Therapeutic Peptides : this compound is critical in synthesizing analogs like buserelin (a prostate cancer drug), where Boc protection on serine allows selective deprotection without disrupting tBu groups . In contrast, Fmoc-Lys(Boc)-OH is used in hydrogels for drug delivery, leveraging dual protection for pH-responsive behavior .
- Self-Assembly: Fmoc-Tyr(tBu)-OH forms nanofibers in methanol, driven by Fmoc’s aromatic stacking. This compound’s bulkier structure may hinder assembly but could enable hybrid materials with bioactive motifs .
Biological Activity
Boc-Ser(Fmoc-Tyr(tBu))-OH is a compound that plays a significant role in peptide synthesis and drug development. This article delves into its biological activity, mechanisms of action, and applications in research, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Composition:
- Molecular Formula: C₃₄H₃₉N₃O₆
- Molecular Weight: 577.68 g/mol
- CAS Number: 2254698-84-3
The compound consists of a serine residue protected by a Boc group and a tyrosine residue protected by an Fmoc group with a tert-butyl (tBu) side chain. This structure enhances its stability and solubility in organic solvents, making it suitable for various biochemical applications.
This compound exhibits biological activity primarily through its role in peptide synthesis. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the formation of peptides with specific sequences. This is crucial in developing peptide-based therapeutics that target specific biological pathways.
Key Mechanisms:
- Peptide Synthesis: Utilized in solid-phase peptide synthesis (SPPS), allowing for high-purity peptide sequences.
- Drug Development: Its unique structure aids in the formulation of peptide drugs that can enhance therapeutic efficacy by targeting specific receptors or pathways.
- Bioconjugation: Engages in bioconjugation processes, enhancing the specificity and effectiveness of drug delivery systems.
Biological Activity
The biological activity of this compound can be categorized into several areas:
- Antioxidant Activity:
- Enzyme Inhibition:
-
Cell Signaling:
- Peptides synthesized using this compound can modulate cell signaling pathways, influencing cellular responses to various stimuli.
Applications in Research
This compound has diverse applications across various fields:
| Application | Description |
|---|---|
| Peptide Synthesis | Key building block for synthesizing complex peptides with high purity and yield using SPPS techniques. |
| Drug Development | Valuable for creating peptide-based drugs targeting specific biological pathways. |
| Bioconjugation | Facilitates the attachment of peptides to biomolecules for targeted drug delivery systems. |
| Protein Engineering | Used to modify proteins, aiding in the study of protein interactions and functions critical for disease understanding. |
Case Studies
- Peptide Therapeutics Development:
- Antioxidant Studies:
- Tyrosinase Inhibition:
Q & A
Q. What analytical methods are critical for detecting side products during the synthesis of this compound-containing peptides?
Q. How can computational modeling predict the conformational impact of this compound in peptide tertiary structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
